molecular formula C22H25N3O2S B2580933 (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203434-57-4

(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2580933
CAS RN: 1203434-57-4
M. Wt: 395.52
InChI Key: IJZITSQBAWUTDV-DTQAZKPQSA-N
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Description

Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Imidazole is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . It is a key component of many important biological molecules. The compound you mentioned seems to be a complex molecule that includes both these structures.


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives . Similarly, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound would be quite complex and would depend on the specific functional groups present in the molecule. Piperidine and imidazole rings can undergo a variety of chemical reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds structurally related to benzimidazoles have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity, showcasing the therapeutic potential of benzimidazole derivatives in combating infections (Khalid et al., 2016).

Synthesis and Chemical Properties

Research on benzimidazole derivatives also includes studies on their synthesis and chemical properties. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives highlights the diverse chemical manipulations possible with the benzimidazole core, enabling the production of compounds with potentially unique biological activities (Goli-Garmroodi et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their application in corrosion inhibition. A study on synthesized benzimidazole derivatives revealed their effectiveness in protecting N80 steel in hydrochloric acid, demonstrating the utility of these compounds in industrial applications (Yadav et al., 2016).

Synthesis Techniques

Advanced synthesis techniques for benzimidazole and related compounds have been developed to enhance their application in various fields. For instance, the electrochemical, thermodynamic, and quantum chemical studies of benzimidazole derivatives provide insights into their reactivity and stability, which are critical for their application in medicinal chemistry and material science (Cui et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their safety and hazards .

Future Directions

Piperidine and imidazole derivatives continue to be important areas of research in drug discovery . Future research may focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for specific applications .

properties

IUPAC Name

2-methyl-1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-18-23-21-9-5-6-10-22(21)25(18)17-20-11-14-24(15-12-20)28(26,27)16-13-19-7-3-2-4-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZITSQBAWUTDV-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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